Cyclocarbons: A Technical Guide to Synthesis, Discovery, and Characterization
Cyclocarbons: A Technical Guide to Synthesis, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract: The successful synthesis and characterization of cyclocarbons, the finite, ring-shaped allotropes of carbon, represent a significant milestone in materials science and synthetic chemistry. For decades, these molecules were purely theoretical curiosities due to their extreme reactivity. This guide provides a comprehensive overview of the breakthrough on-surface synthesis techniques that have enabled the creation and analysis of specific cyclocarbons, most notably cyclo[1]carbon. It details the experimental protocols, presents key quantitative data, and illustrates the underlying workflows and reaction pathways, offering a technical resource for professionals in chemical and materials research.
Introduction: The Elusive Ring of Carbon
Carbon, an element of unparalleled versatility, can form diverse structures known as allotropes, from the sp³-hybridized diamond to the sp²-hybridized graphene and fullerenes.[2][3] The family of sp-hybridized carbon allotropes, which includes linear carbyne and cyclic cyclocarbons, has been far more elusive.[4][5] Cyclo[n]carbons, molecular rings composed of 'n' two-coordinate carbon atoms, have fascinated chemists for over half a century.[3][6] Theoretical studies long debated their stability and structure—predicting either a polyynic form with alternating single and triple bonds or a cumulenic form with consecutive double bonds.[7][8] However, their high reactivity prevented isolation and characterization in the condensed phase until recent breakthroughs in on-surface synthesis.[2][9]
On-Surface Synthesis: The Key to Stabilization
The definitive synthesis and characterization of cyclocarbons were achieved using on-surface synthesis, a technique where chemical reactions are performed on an atomically clean and inert surface under ultra-high vacuum (UHV) and at cryogenic temperatures (typically ~5 K).[5][6] This method offers several advantages:
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Stabilization: The inert surface, typically a bilayer of sodium chloride (NaCl) on a copper substrate like Cu(111), minimizes interaction with the highly reactive cyclocarbon product, preventing unwanted side reactions.[4][6]
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Atomic Precision: A combined scanning tunneling microscope (STM) and atomic force microscope (AFM) allows for the manipulation of individual precursor molecules and the precise induction of chemical reactions by applying voltage pulses from the microscope's tip.[6][10]
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In-Situ Characterization: The same AFM instrument, often with a carbon monoxide (CO) functionalized tip, can be used to image the resulting molecules with sub-molecular resolution, allowing for unambiguous structural determination.[4][5]
Synthesis of Cyclo[1]carbon (C₁₈)
The first cyclocarbon to be successfully synthesized and imaged was cyclo[1]carbon. Two primary routes have been established, both involving the on-surface deprotection of a stable molecular precursor.
Method 1: Decarbonylation of Cyclocarbon Oxide (C₂₄O₆)
The initial synthesis of C₁₈ started from a cyclocarbon oxide precursor, C₂₄O₆.[3][11] The precursor was deposited onto the NaCl/Cu(111) surface, and voltage pulses from an STM tip were used to selectively remove the six carbon monoxide (CO) groups, leading to the formation of the C₁₈ ring.[2][10]
Method 2: Debromination of Bromocyclocarbon (C₁₈Br₆)
A more efficient method was later developed using a brominated precursor, C₁₈Br₆.[4][5] This precursor requires lower voltages for dehalogenation and results in a significantly higher yield of C₁₈.[4][12] The dissociated bromine atoms remain on the NaCl surface and help to immobilize the C₁₈ molecule, facilitating high-resolution imaging.[4]
Quantitative Synthesis Data
The following table summarizes the key quantitative data comparing the two primary synthesis routes for cyclo[1]carbon.
| Parameter | C₂₄O₆ Precursor | C₁₈Br₆ Precursor | Reference |
| Product | Cyclo[1]carbon | Cyclo[1]carbon | [4][5] |
| Reaction Type | Decarbonylation | Debromination (Dehalogenation) | [5][11] |
| Yield | 13% | 64% | [4][5] |
| Relative Yield | 1x | ~5x higher | [4][12] |
| Activation Barrier (Neutral) | ~2.3 eV (for C₁₈(CO)₆) | ~2.3 eV | [12] |
| Effect of Electric Field | Lowers barrier by 0.1-0.2 eV | Lowers barrier by 0.1-0.2 eV | [12] |
| Precursor Stability | Stable for deposition | Solid is shock-sensitive explosive; decomposes at 85-125 °C | [5] |
Experimental Protocol: On-Surface Synthesis of C₁₈ from C₁₈Br₆
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Substrate Preparation: A Cu(111) single crystal is cleaned in UHV. A bilayer of NaCl is grown on the copper surface by thermal evaporation. The substrate is then cooled to approximately 5 K.[4][5]
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Precursor Deposition: The C₁₈Br₆ precursor is thermally sublimed onto the cold NaCl/Cu(111) surface, resulting in a submonolayer coverage of isolated molecules.[4][5]
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Tip Functionalization: The AFM tip is functionalized by picking up a single CO molecule from the surface to enhance imaging resolution.[4][5]
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Reaction Induction: The AFM/STM tip is positioned over an individual C₁₈Br₆ molecule. Voltage pulses are applied to induce the sequential cleavage of the carbon-bromine bonds.
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Product Formation: The process results in the formation of a cyclo[1]carbon molecule and six bromine atoms adsorbed on the NaCl surface.
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In-Situ Characterization: The newly formed C₁₈ molecule is immediately imaged using high-resolution AFM to confirm its structure.[4]
Visualization: C₁₈ Synthesis Workflow
Caption: Workflow for the on-surface synthesis of C₁₈.
Synthesis of Other Cyclo[n]carbons
The success with C₁₈ has paved the way for the synthesis of other cyclocarbons. On-surface synthesis has been used to generate a series of rings, including C₁₀, C₁₂, C₁₄, C₁₆, and C₂₀.[9][13][14] More recently, even larger rings like C₃₀ have been formed by the coupling of smaller C₁₀ precursors.[15][16]
A key strategy for some of these syntheses, such as for C₁₂ and C₂₀, is the on-surface retro-Bergman ring-opening reaction, starting from fully halogenated precursors containing four-membered rings.[13][17]
Quantitative Data for Other Cyclocarbons
| Cyclocarbon | Synthesis Method | Key Property | Value | Reference |
| C₁₂ | Retro-Bergman Ring-Opening | Structure | Polyynic, Anti-aromatic | [13][17] |
| C₂₀ | Retro-Bergman Ring-Opening | Structure | Polyynic, Anti-aromatic | [13][17] |
| C₂₀ | Retro-Bergman Ring-Opening | HOMO-LUMO Gap | 3.8 eV | [13][14] |
| C₃₀ | Coupling of C₁₀ Precursors | Structure | Polyynic | [15][16] |
Visualization: General Synthesis Strategy
Caption: General strategy for on-surface cyclocarbon synthesis.
Structural Characterization: Polyynic vs. Cumulenic
A long-standing question was whether cyclocarbons possess a polyynic structure (alternating single and triple bonds) or a cumulenic one (consecutive double bonds). High-resolution AFM imaging has definitively answered this for C₁₈. The images reveal a structure with 9-fold symmetry, which is consistent with a polyynic D₉h structure.[4][5] Cumulenic structures were computationally compared to the experimental images and could be excluded.[4][11] Subsequent studies of other cyclocarbons like C₁₂, C₂₀, and C₃₀ have also revealed polyynic structures.[15][17]
Conclusion and Outlook
The synthesis and discovery of cyclocarbons in the condensed phase mark a new chapter in the chemistry of carbon allotropes. The on-surface synthesis approach, combining low-temperature UHV conditions with the precision of STM/AFM, has been instrumental in overcoming the challenge of their inherent reactivity. The confirmation of the polyynic structure of C₁₈ and the successful creation of other ring sizes open up new avenues for research.[3]
For drug development professionals and materials scientists, the extreme reactivity and unique electronic properties of cyclocarbons could be harnessed. Their ability to act as potent electron acceptors and their potential for controlled coalescence into larger, novel carbon-rich materials suggests future applications in molecular electronics, nanoengineering, and potentially as building blocks for new therapeutic platforms.[7][8][10] Further research will focus on synthesizing larger and more complex cyclocarbons and exploring their properties and potential applications.
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